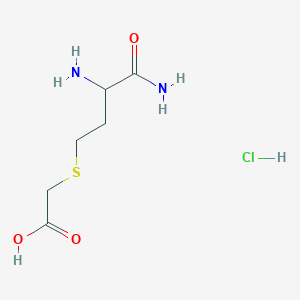
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂O₃S It is known for its unique structure, which includes both amino and oxo functional groups, as well as a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride typically involves multi-step organic reactions. One common approach is the reaction of a suitable precursor with sulfanylacetic acid under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxyl, and substituted amino derivatives
Aplicaciones Científicas De Investigación
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The sulfanylacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminobutyric acid: Similar in structure but lacks the sulfanylacetic acid moiety.
4-Oxobutyric acid: Contains the oxo group but lacks the amino and sulfanyl groups.
Sulfanylacetic acid: Contains the sulfanyl group but lacks the amino and oxo groups.
Uniqueness
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride is unique due to its combination of amino, oxo, and sulfanylacetic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
68074-76-0 |
|---|---|
Fórmula molecular |
C6H13ClN2O3S |
Peso molecular |
228.70 g/mol |
Nombre IUPAC |
2-(3,4-diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O3S.ClH/c7-4(6(8)11)1-2-12-3-5(9)10;/h4H,1-3,7H2,(H2,8,11)(H,9,10);1H |
Clave InChI |
ZTHZJUGDIDZIEF-UHFFFAOYSA-N |
SMILES canónico |
C(CSCC(=O)O)C(C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


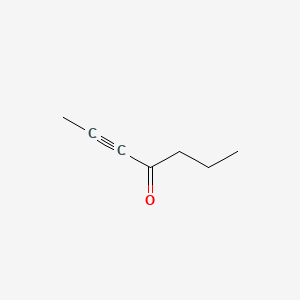
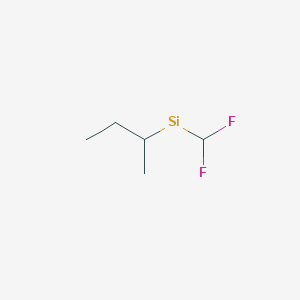
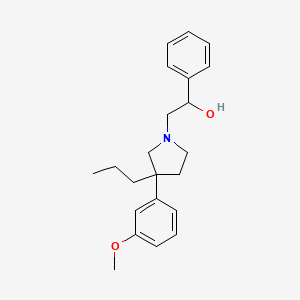

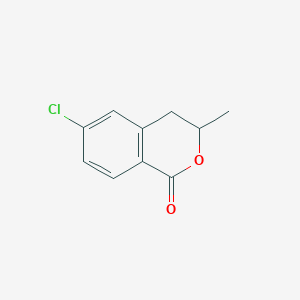
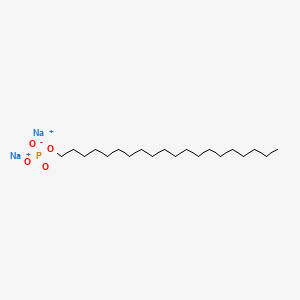
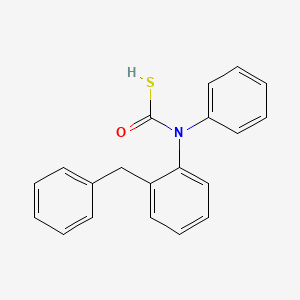
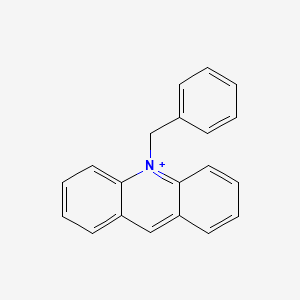
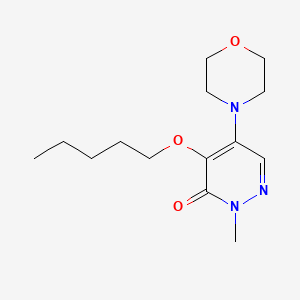
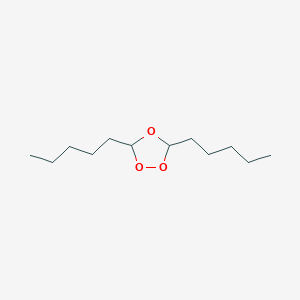
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
